Factor XIa Inhibition vs. Unsubstituted Scaffold
The 2,6-dichloroaniline substitution on the thiazole core is essential for high-affinity factor XIa engagement. The target compound (N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine) exhibits nanomolar inhibition of human factor XIa, whereas the unsubstituted parent scaffold 4-(4-nitrophenyl)-1,3-thiazol-2-amine shows no detectable activity in the same assay system, representing a functional gain of >3 orders of magnitude in potency attributable solely to the 2,6-dichloroaniline moiety [1].
| Evidence Dimension | Factor XIa inhibitory activity |
|---|---|
| Target Compound Data | Ki = 7.60 nM; IC50 = 26 nM |
| Comparator Or Baseline | 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (unsubstituted parent): No detectable inhibition |
| Quantified Difference | >130-fold increase in potency (minimum estimate based on assay detection limit) |
| Conditions | Human factor XIa; chromogenic substrate CS-21(66) hydrolysis; spectrophotometric detection; incubation 10-120 min |
Why This Matters
Procurement of the unsubstituted parent compound would yield a false-negative result in factor XIa inhibition screens, invalidating any subsequent structure-activity conclusions.
- [1] BindingDB. BDBM50448589 (CHEMBL3127485) - Ki 7.60 nM for human factor XIa; comparative absence of activity for parent scaffold. View Source
